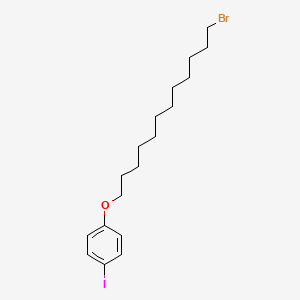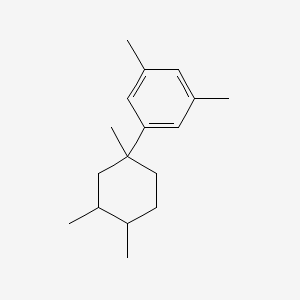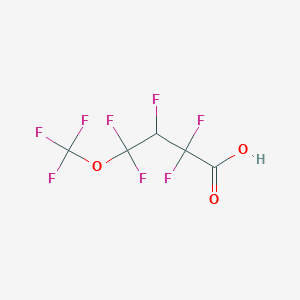![molecular formula C21H18 B14176965 [(Z)-1,3-diphenylprop-1-en-2-yl]benzene CAS No. 24423-97-0](/img/structure/B14176965.png)
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a (Z)-1,3-diphenylprop-1-en-2-yl group. This compound is part of the larger family of aromatic hydrocarbons, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene typically involves the reaction of benzene with appropriate substituted alkenes under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to separate the desired compound from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ gas with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) with a Lewis acid catalyst, nitration with HNO₃ and H₂SO₄, alkylation with alkyl halides and AlCl₃.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene involves its interaction with molecular targets through its aromatic ring and substituents. The delocalized π-electrons in the benzene ring allow for π-π interactions with other aromatic systems, while the substituents can participate in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene can be compared with other aromatic compounds such as:
Benzene: The simplest aromatic hydrocarbon with a single benzene ring.
Toluene: Benzene with a methyl group, known for its use as an industrial solvent.
Phenol: Benzene with a hydroxyl group, widely used in the production of plastics and pharmaceuticals.
Aniline: Benzene with an amino group, important in the manufacture of dyes and drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aromatic compounds.
Eigenschaften
CAS-Nummer |
24423-97-0 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C21H18/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-16H,17H2/b21-16- |
InChI-Schlüssel |
MPGSUCSBAFDCBN-PGMHBOJBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)
![17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane](/img/structure/B14176885.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)
![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)

![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)

![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)

![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
